molecular formula C14H15Cl2F3N2O3 B11538809 Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionamidopropionate

Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionamidopropionate

Cat. No.: B11538809
M. Wt: 387.2 g/mol
InChI Key: PRQNJAJISBQTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[(3,4-DICHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichlorophenyl and trifluoropropanamido groups, which contribute to its distinct reactivity and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(3,4-DICHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with ethyl 2-bromo-3,3,3-trifluoropropanoate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(3,4-DICHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to optimize yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

ETHYL 2-[(3,4-DICHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[(3,4-DICHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dichlorophenyl and trifluoropropanamido derivatives, such as:

  • ETHYL 2-[(3,4-DICHLOROPHENYL)HYDRAZINECARBOXYLATE
  • ETHYL 2-(3,5-DIMETHYLPHENYL)ACETATE

Uniqueness

ETHYL 2-[(3,4-DICHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE is unique due to its specific combination of dichlorophenyl and trifluoropropanamido groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H15Cl2F3N2O3

Molecular Weight

387.2 g/mol

IUPAC Name

ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-(propanoylamino)propanoate

InChI

InChI=1S/C14H15Cl2F3N2O3/c1-3-11(22)21-13(14(17,18)19,12(23)24-4-2)20-8-5-6-9(15)10(16)7-8/h5-7,20H,3-4H2,1-2H3,(H,21,22)

InChI Key

PRQNJAJISBQTBA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.